molecular formula C13H18O4 B13985529 Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

Cat. No.: B13985529
M. Wt: 238.28 g/mol
InChI Key: HGFQOGVVBAUASZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C13H18O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate typically involves the reaction of 2-methoxyphenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate can be compared with similar compounds such as:

    Ethyl 2-(2-methoxyphenoxy)acetate: Similar structure but lacks the methyl group on the propanoate moiety.

    2-Methoxyphenyl isocyanate: Contains an isocyanate group instead of an ester group.

    Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate: Contains an allyl group on the phenoxy ring

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

InChI

InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-9-7-6-8-10(11)15-4/h6-9H,5H2,1-4H3

InChI Key

HGFQOGVVBAUASZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC=C1OC

Origin of Product

United States

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